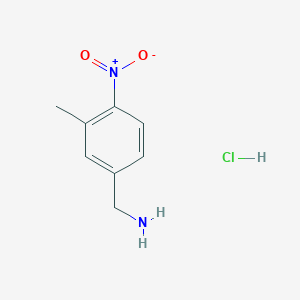

(3-Methyl-4-nitrophenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methyl-4-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6-4-7(5-9)2-3-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFNWTQNFSVLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680696 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037397-91-3 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (3-Methyl-4-nitrophenyl)methanamine hydrochloride

Executive Summary: (3-Methyl-4-nitrophenyl)methanamine hydrochloride is a substituted aromatic amine of significant interest in synthetic organic chemistry. Its unique structural features—a primary benzylic amine, a nitro group, and a methyl-substituted phenyl ring—make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a plausible synthetic pathway, characteristic reactivity, and its applications, particularly as a building block in drug discovery and development. The document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this compound for practical application.

Compound Identification and Core Properties

This compound is a stable, crystalline salt. The protonated aminomethyl group enhances its stability and modifies its solubility compared to the free base, making it suitable for storage and handling in a laboratory setting.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1037397-91-3 | [1] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Synonyms | 3-Methyl-4-nitro-benzenemethanamine HCl, Benzenemethanamine, 3-methyl-4-nitro-, hydrochloride (1:1) | [1] |

| Appearance | Yellow to green crystalline solid (inferred from related compounds) | [2] |

| Solubility | No specific data available; expected to be soluble in polar solvents like water, methanol, and DMSO. | [3] |

| Melting Point | >200 °C (inferred from related compounds) | [2] |

Chemical Structure

The structure features a benzene ring substituted at positions 1, 3, and 4 with aminomethyl, methyl, and nitro groups, respectively. The amine is present as a hydrochloride salt.

Caption: Chemical structure of this compound.

Synthesis and Purification

While specific literature on the synthesis of this compound is not abundant, a logical and efficient pathway can be designed based on established organic chemistry principles, starting from a common precursor like 3-methylbenzyl cyanide. This approach offers a reliable method for laboratory-scale and potential scale-up production.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

-

Nitration: Introduction of a nitro group onto the aromatic ring of 3-methylbenzyl cyanide. The directing effects of the methyl (ortho, para-directing) and cyanomethyl (meta-directing) groups favor nitration at the C4 position.

-

Reduction: Subsequent reduction of the nitrile group to a primary amine. This transformation must be selective to avoid the simultaneous reduction of the nitro group. Borane complexes are well-suited for this purpose. The final step involves salt formation with hydrochloric acid.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Nitration of 3-Methylbenzyl Cyanide

This protocol describes the critical nitration step. The choice of a mixed acid system (HNO₃/H₂SO₄) is standard for electrophilic aromatic substitution, providing the necessary nitronium ion (NO₂⁺) electrophile.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (2.5 eq). Cool the flask to 0°C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 3-methylbenzyl cyanide (1.0 eq) to the sulfuric acid while maintaining the temperature below 5°C. The cyanide group is relatively stable under these acidic conditions for the duration of the reaction.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0°C.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes. The key to success is rigorous temperature control; the internal temperature must not exceed 5-10°C to prevent side reactions and ensure regioselectivity.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The crude product, 3-methyl-4-nitrobenzyl cyanide, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water to yield the pure intermediate.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three primary functional groups.

-

Aminomethyl Group (-CH₂NH₃⁺Cl⁻): In its salt form, the amine is non-nucleophilic. However, upon deprotonation with a mild base, the resulting free primary amine becomes a potent nucleophile. It readily participates in N-acylation with acid chlorides or anhydrides, N-alkylation with alkyl halides, and condensation reactions with aldehydes and ketones to form Schiff bases.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards further electrophilic substitution. Its most significant utility in drug development is its role as a precursor to an aniline. It can be selectively reduced to a primary amine (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl). This transformation is fundamental for introducing a new vector for molecular elaboration.

-

Aromatic Ring: The substitution pattern on the ring influences its reactivity. The presence of the deactivating nitro group makes further electrophilic substitution challenging.

Stability and Storage: The compound is stable under normal laboratory conditions.[2] It is incompatible with strong bases, which will neutralize the hydrochloride salt to the free amine, and strong oxidizing agents.[2][4] For long-term storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: 3 signals in the δ 7.5-8.5 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring. - Benzylic Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm. - Ammonium Protons (-NH₃⁺): A broad singlet around δ 8.5-9.5 ppm (deuterium-exchangeable). - Methyl Protons (-CH₃): A sharp singlet around δ 2.4-2.6 ppm. |

| ¹³C NMR | - Aromatic Carbons: 6 signals in the δ 120-150 ppm range, including four signals for CH carbons and two for quaternary carbons (C-CH₃ and C-NO₂). - Benzylic Carbon (-CH₂-): A signal around δ 40-45 ppm. - Methyl Carbon (-CH₃): A signal around δ 18-22 ppm. |

| FT-IR (cm⁻¹) | - N-H Stretch: Broad absorption from 2800-3100 (primary amine salt). - C-H Stretch: Aromatic (~3050) and aliphatic (~2950). - N-O Asymmetric Stretch: Strong absorption at ~1520. - N-O Symmetric Stretch: Strong absorption at ~1350. - C=C Stretch: Aromatic ring absorptions at ~1600 and ~1450. |

| Mass Spec. (ESI+) | The molecular ion peak observed would correspond to the free base [M-HCl+H]⁺ at m/z 167.1. Key fragmentation would likely involve the loss of the aminomethyl group. |

Applications in Research and Drug Development

This compound serves as a valuable building block for synthesizing more complex molecules, particularly pharmaceutical ingredients. Its utility stems from the ability to sequentially or concurrently modify the amine and nitro functionalities.

Related nitro-aromatic intermediates are instrumental in the development of various therapeutics, including compounds for neurological disorders and antidepressants.[3] The synthetic pathway often involves the reduction of the nitro group to an aniline, which can then be used in reactions like amide bond formation, sulfonamide synthesis, or as a nucleophile in substitution reactions. The primary amine can be functionalized to introduce side chains that modulate pharmacological activity, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

While this specific compound is not extensively characterized, data from structurally similar nitrobenzylamine hydrochlorides provides a strong basis for its safety profile.[5][6] It should be handled as a hazardous chemical.

Table 3: GHS Hazard and Precautionary Information (Inferred)

| Category | Statement | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[4] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

-

First-Aid Measures: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[4] In all cases of significant exposure, seek immediate medical attention.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4] It should be treated as hazardous chemical waste.

References

-

Angene Chemical . Safety Data Sheet - (2-Nitrophenyl)methanamine hydrochloride. [Link]

-

Fisher Scientific . SAFETY DATA SHEET - 4-Nitrophenylhydrazine. [Link]

-

Oakwood Chemical . (4-Nitrophenyl)methanamine hydrochloride. [Link]

-

Autech Industry Co.,Limited . N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications. [Link]

-

PubChem . 3-Methyl-4-nitrophenol. [Link]

-

PubChem . 4-Nitrobenzylamine hydrochloride. [Link]

-

PubChem . N-methyl-1-(4-nitrophenyl)methanamine. [Link]

-

PubChem . N-methyl-4-nitrophenethylamine hydrochloride. [Link]

Sources

- 1. 3-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE | 1037397-91-3 [amp.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. (4-Nitrophenyl)methanamine hydrochloride [oakwoodchemical.com]

- 7. 18600-42-5|(4-Nitrophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Structure Elucidation of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of (3-Methyl-4-nitrophenyl)methanamine hydrochloride (C₈H₁₁ClN₂O₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical data. We will integrate data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy to build a self-validating case for the compound's structure. The causality behind experimental observations is emphasized, ensuring a framework of scientific integrity and trustworthiness.

Introduction: The Analytical Challenge

This compound is a substituted benzylamine, a class of compounds that serves as a versatile scaffold in medicinal chemistry.[1][2] The precise arrangement of the methyl, nitro, and aminomethyl substituents on the aromatic ring is critical to its chemical reactivity and potential pharmacological activity. Therefore, unambiguous structure confirmation is a non-negotiable prerequisite for its use in any research or development context.

This guide presents a logical and systematic workflow for elucidating this structure, beginning with fundamental analysis and culminating in the synthesis of high-resolution spectroscopic data. Each step is designed to corroborate the findings of the others, creating a robust and defensible structural assignment.

Caption: Key fragmentation pathways in ESI-MS.

Trustworthiness: The detection of the [M+H]⁺ ion at m/z 183.08 provides high-confidence confirmation of the molecular formula. Furthermore, the logical fragmentation pattern, particularly the loss of the nitro group and the characteristic benzylic cleavage, strongly supports the proposed connectivity of the substituents to the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will analyze both ¹H and ¹³C NMR spectra. The electron-withdrawing nitro group and electron-donating methyl and aminomethyl groups create a distinct and predictable pattern of chemical shifts and couplings in the aromatic region.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh ~5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the acidic amine protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

(Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH₃, CH₂, and CH carbons.

Data Presentation: Predicted ¹H NMR Data (400 MHz, D₂O)

| Label | Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | Ar-H | 1H | ~8.0 | d | J ≈ 8.5 | ortho to the electron-withdrawing NO₂ group, deshielded. |

| H-2 | Ar-H | 1H | ~7.8 | s (or narrow d) | J ≈ 2.0 | ortho to the NO₂ group and meta to the CH₂NH₃⁺ group. |

| H-6 | Ar-H | 1H | ~7.6 | d | J ≈ 8.5 | ortho to the CH₂NH₃⁺ group and meta to the NO₂ group. |

| H-7 | -CH₂ -NH₃⁺ | 2H | ~4.2 | s | N/A | Benzylic protons, deshielded by the aromatic ring and adjacent NH₃⁺. |

| H-8 | Ar-CH₃ | 3H | ~2.5 | s | N/A | Aromatic methyl group. |

| -NH₃ ⁺ | -CH₂-NH₃ ⁺ | 3H | ~4.8 (variable) | s (broad) | N/A | Exchangeable protons; signal may be broad or absent in D₂O. |

(Self-generated image for illustrative purposes - not from search)

Data Presentation: Predicted ¹³C NMR Data (100 MHz, D₂O)

| Label | Carbon | DEPT-135 | Chemical Shift (δ, ppm) | Rationale |

| C-4 | C -NO₂ | Quaternary | ~149 | Attached to the strongly electron-withdrawing NO₂ group. |

| C-1 | C -CH₂NH₃⁺ | Quaternary | ~140 | Quaternary aromatic carbon. |

| C-3 | C -CH₃ | Quaternary | ~135 | Attached to the methyl group. |

| C-5 | Ar-C H | CH | ~132 | Aromatic CH, ortho to the nitro group. |

| C-2 | Ar-C H | CH | ~128 | Aromatic CH. |

| C-6 | Ar-C H | CH | ~125 | Aromatic CH. |

| C-7 | -C H₂-NH₃⁺ | CH₂ | ~45 | Aliphatic benzylic carbon. |

| C-8 | Ar-C H₃ | CH₃ | ~18 | Aliphatic methyl carbon. |

Trustworthiness and Self-Validation: The predicted NMR data presents a unique and highly detailed fingerprint. The distinct chemical shifts and splitting patterns of the three aromatic protons are a direct consequence of the 1,2,4-substitution pattern and the electronic nature of the substituents. The presence of signals corresponding to one methyl group, one methylene group, and three distinct quaternary carbons, as confirmed by ¹³C and DEPT-135 spectra, leaves no room for ambiguity regarding the placement of substituents. The data from ¹H and ¹³C NMR are mutually reinforcing and provide the highest level of confidence in the final structure.

Conclusion: A Unified and Validated Structural Assignment

The structure of this compound is unequivocally confirmed through the systematic and logical integration of multiple analytical techniques.

-

Initial Analysis established the molecular formula and a degree of unsaturation consistent with a substituted nitrobenzene ring.

-

IR Spectroscopy confirmed the presence of all requisite functional groups: an ammonium salt, a nitro group, and an aromatic ring.

-

Mass Spectrometry verified the correct molecular weight of the parent molecule and showed fragmentation patterns (loss of -NO₂ and benzylic cleavage) characteristic of the proposed structure.

-

NMR Spectroscopy (¹H and ¹³C) provided the definitive evidence, mapping out the complete carbon-hydrogen framework. The chemical shifts and coupling constants of the aromatic protons were perfectly aligned with the 1,2,4-trisubstitution pattern, and the carbon spectrum accounted for all eight unique carbon environments.

Each piece of data validates the others, culminating in a robust and unassailable structural elucidation. This methodical, cross-validating approach represents a gold standard in analytical chemistry, ensuring the identity and purity of compounds essential to research and development.

References

- A Researcher's Guide to the Cross-Validation of Analytical Techniques for Nitroaromatic Compounds. Benchchem.

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH).

- The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. Benchchem.

-

Benzylamine - Wikipedia. Wikipedia. Available from: [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to (3-Methyl-4-nitrophenyl)methanamine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (3-Methyl-4-nitrophenyl)methanamine hydrochloride (CAS No. 1037397-91-3), a compound of interest for researchers, scientists, and professionals in the field of drug development. Given the limited publicly available data on this specific molecule, this document leverages established chemical principles and methodologies from structurally analogous compounds to present a robust and scientifically grounded guide. The protocols and insights provided herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices.

Introduction and Physicochemical Properties

This compound is a substituted benzylamine derivative. The presence of a nitro group, a methyl group, and a methanamine hydrochloride moiety on the phenyl ring suggests its potential as a versatile building block in medicinal chemistry. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can serve as a handle for further chemical modifications, such as reduction to an amine. The hydrochloride salt form generally imparts improved water solubility and crystallinity, which is advantageous for handling and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Rationale |

| CAS Number | 1037397-91-3 | Publicly available data |

| Molecular Formula | C₈H₁₁ClN₂O₂ | Calculated from structure |

| Molecular Weight | 202.64 g/mol | Calculated from structure |

| Appearance | Expected to be a crystalline solid | Based on analogous hydrochloride salts of benzylamines |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Typical for hydrochloride salts of amines[1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances | Standard practice for nitro-aromatic compounds |

Proposed Synthesis Workflow

A plausible and efficient synthesis of this compound can be envisioned in a multi-step process starting from a readily available precursor, 2,4-dimethylnitrobenzene. The proposed pathway involves selective oxidation, followed by reduction of a carboxylic acid to an aldehyde, and subsequent reductive amination to yield the target primary amine, which is then converted to its hydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

The synthesis of the key intermediate, 3-methyl-4-nitrobenzoic acid, can be achieved through the selective oxidation of the 4-methyl group of 2,4-dimethylnitrobenzene. This selective oxidation is crucial and can be accomplished using methods such as nitric acid oxidation or catalytic air oxidation.[2][3]

-

Materials: 2,4-dimethylnitrobenzene, nitric acid (dilute), sodium hydroxide, hydrochloric acid, ethyl acetate.

-

Procedure:

-

To a solution of 2,4-dimethylnitrobenzene in a suitable solvent, add dilute nitric acid.

-

Heat the reaction mixture under reflux for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the 3-methyl-4-nitrobenzoic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Causality: The choice of dilute nitric acid and controlled temperature allows for the selective oxidation of the methyl group at the 4-position, which is activated by the nitro group, over the methyl group at the 2-position.

The reduction of the carboxylic acid to an aldehyde is a critical step. A common method involves the conversion of the carboxylic acid to an acid chloride followed by a Rosenmund reduction.

-

Materials: 3-Methyl-4-nitrobenzoic acid, thionyl chloride (SOCl₂), palladium on barium sulfate (Pd/BaSO₄) catalyst, hydrogen gas, quinoline-sulfur (catalyst poison), toluene.

-

Procedure:

-

Convert 3-methyl-4-nitrobenzoic acid to its acid chloride by reacting with thionyl chloride.

-

Dissolve the resulting acid chloride in dry toluene.

-

Add the Rosenmund catalyst (Pd/BaSO₄) and a catalyst poison (quinoline-sulfur).

-

Bubble hydrogen gas through the solution at a controlled temperature and pressure until the reaction is complete (monitored by TLC).

-

Filter off the catalyst and wash with toluene.

-

Remove the solvent under reduced pressure to obtain crude 3-methyl-4-nitrobenzaldehyde. Purify by recrystallization or column chromatography.[4]

-

-

Causality: The Rosenmund reduction is a well-established method for the selective reduction of acid chlorides to aldehydes. The use of a poisoned catalyst is essential to prevent over-reduction to the corresponding alcohol.

Reductive amination of 3-methyl-4-nitrobenzaldehyde provides a direct route to the target primary amine.

-

Materials: 3-Methyl-4-nitrobenzaldehyde, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.

-

Procedure:

-

Dissolve 3-methyl-4-nitrobenzaldehyde in methanol.

-

Add a molar excess of ammonium acetate to the solution.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Slowly add sodium cyanoborohydride to the reaction mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

-

Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine intermediate formed in situ, without reducing the aldehyde or the nitro group.

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

-

Materials: (3-Methyl-4-nitrophenyl)methanamine, hydrochloric acid (in diethyl ether or isopropanol).

-

Procedure:

-

Dissolve the crude (3-Methyl-4-nitrophenyl)methanamine in a minimal amount of a suitable solvent like diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

-

Causality: The basic amine readily reacts with the acid to form the corresponding ammonium salt, which is typically less soluble in nonpolar organic solvents, facilitating its isolation.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Table 2: Proposed Analytical Characterization Methods

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm, a singlet for the benzylic CH₂ group, a singlet for the methyl group, and a broad singlet for the NH₃⁺ protons. |

| ¹³C NMR | Distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. |

| FT-IR | Characteristic peaks for N-H stretching (amine salt), aromatic C-H stretching, asymmetric and symmetric stretching of the NO₂ group, and aromatic C=C stretching. |

| HPLC | A single major peak indicating the purity of the compound. A reverse-phase column with a mobile phase of acetonitrile/water with a buffer would be a suitable starting point. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the free amine [M+H]⁺. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold holds potential in various areas of drug discovery. The nitroaromatic group is a known pharmacophore in certain classes of therapeutic agents.

-

Building Block for Bioactive Molecules: This compound can serve as a versatile starting material for the synthesis of more complex molecules. The primary amine can be readily functionalized, and the nitro group can be reduced to an amine, providing another site for chemical modification.

-

Antimicrobial Agents: The nitro group is a key feature in several antimicrobial drugs.[5] Its presence in this scaffold makes it a candidate for the development of new antibacterial or antifungal agents.

-

Enzyme Inhibitors: The substituted phenyl ring can be designed to fit into the active site of specific enzymes. For instance, similar fluorinated nitrophenyl moieties are being explored as potential scaffolds for HSD17B13 inhibitors for the treatment of non-alcoholic fatty liver disease.[5]

-

Prodrug Strategies: The nitro group can be utilized in hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to a cytotoxic species.[6]

Caption: Potential applications of the title compound in drug discovery.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. Nitro-aromatic compounds can be toxic and should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While direct literature on this specific compound is sparse, this guide provides a scientifically sound framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The proposed methodologies are designed to be robust and reproducible, offering a solid foundation for researchers to further explore the utility of this compound in drug discovery and development.

References

- Benchchem. (n.d.). Application Notes and Protocols: (2-Fluoro-5-nitrophenyl)methanamine in Medicinal Chemistry.

- ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde.

- Santa Cruz Biotechnology. (n.d.). 3-Methyl-4-nitrobenzaldehyde.

- Benchchem. (n.d.). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.

- Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.

- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

- ChemBK. (n.d.). (4-fluoro-3-nitrophenyl)methylamine hydrochloride.

- MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.

- ResearchGate. (n.d.). Reduction of m-nitrobenzaldehyde.

- ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies.

- ChemSynthesis. (n.d.). N,N-dimethyl(4-nitrophenyl)methanamine.

- PubChem. (n.d.). 3-Methyl-4-nitrobenzaldehyde.

- Google Patents. (n.d.). CS234889B1 - Process for producing 3-methyl-4-nitroenenol.

- ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations.

- PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine.

- Chemistry Stack Exchange. (2019, December 9). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?.

- Eureka | Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid.

- Bulgarian Chemical Communications. (2023, August 7). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies.

- ResearchGate. (n.d.). Synthesis of 3-methyl-4-nitrofuroxan 1.

- Google Patents. (n.d.). WO2012141997A1 - Process for preparing caprolactam and polyamides therefrom.

- Google Patents. (n.d.). US20110207963A1 - Preparation of iodixanol.

- PubChem. (n.d.). A kind of flupentixol and melitracen microspheres and preparation method thereof - Patent CN-111991397-B.

- Ambeed.com. (n.d.). 24835-08-3 | 2-Nitrobenzylamine HCl | Inorganic Salts.

Sources

- 1. chembk.com [chembk.com]

- 2. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 3. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

Synthesis of (3-Methyl-4-nitrophenyl)methanamine hydrochloride

An In-Depth Technical Guide to the Synthesis of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Introduction: Strategic Importance of a Key Building Block

This compound is a crucial chemical intermediate, valued by researchers in medicinal chemistry and drug development for its role as a versatile molecular scaffold. Its structure, featuring a substituted aromatic ring with nitro and methyl groups, alongside a reactive aminomethyl moiety, makes it an ideal starting point for the synthesis of a diverse range of more complex, biologically active molecules. Similar chiral amine hydrochlorides are fundamental in creating new therapeutics, particularly those targeting neurological and cardiovascular conditions.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, emphasizing the rationale behind procedural choices to ensure both high yield and purity.

Overall Synthetic Strategy: A Two-Stage Approach

The most efficient and reliable pathway to this compound involves a two-stage process. The strategy hinges on the initial synthesis of a key precursor, 3-methyl-4-nitrobenzaldehyde, followed by its conversion to the target primary amine via reductive amination, and concluding with the formation of the stable hydrochloride salt. This approach is favored for its high degree of control and adaptability.

The logical flow of this synthesis is illustrated below:

Figure 1: High-level workflow for the synthesis of this compound.

Stage 1: Synthesis of 3-Methyl-4-nitrobenzaldehyde

The foundational step in this synthesis is the preparation of the aldehyde precursor. This is accomplished through the mild oxidation of 3-methyl-4-nitrobenzyl alcohol.

Causality Behind Experimental Choices

The choice of Pyridinium Chlorochromate (PCC) as the oxidizing agent is deliberate. PCC is a selective oxidant that reliably converts primary alcohols to aldehydes while minimizing the risk of over-oxidation to the corresponding carboxylic acid, a common side reaction with stronger agents like potassium permanganate or chromic acid. Dichloromethane (DCM) is selected as the solvent due to its inertness and its ability to dissolve the starting alcohol while allowing for easy filtration of the chromium byproducts.

Detailed Experimental Protocol: Oxidation

-

Setup: To a dry, 500 mL round-bottom flask equipped with a magnetic stirrer, add a solution of 3-methyl-4-nitrobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes).

-

Reagent Addition: Add Pyridinium Chlorochromate (PCC) (1.1 eq.) to the solution in portions at room temperature. The mixture will turn into a dark brown slurry.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

-

Work-up: Upon completion, filter the mixture through a pad of diatomaceous earth or silica gel to remove the chromium byproducts. Wash the filter cake with additional DCM.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., 95:5) to afford pure 3-methyl-4-nitrobenzaldehyde as a crystalline solid.[2]

Stage 2: Reductive Amination and Hydrochloride Salt Formation

This stage converts the aldehyde into the target amine and then transforms it into a stable, manageable salt.

Causality Behind Experimental Choices

Reductive amination is a robust method for forming C-N bonds.[3] The process involves the initial reaction of the aldehyde with an ammonia source (here, ammonium acetate) to form an intermediate imine, which is then immediately reduced to the amine.

The selection of the reducing agent is critical. While a powerful reductant like sodium borohydride (NaBH₄) could be used, it risks reducing the nitro group present on the aromatic ring, leading to undesired byproducts.[4] Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective agent that excels at reducing the C=N bond of the imine while leaving the nitro group and any unreacted aldehyde intact, especially under weakly acidic conditions that favor imine formation.[3][4]

Finally, converting the oily or unstable free amine into its hydrochloride salt is standard practice. The salt is typically a stable, crystalline solid that is easier to handle, purify, and store.[5]

Detailed Experimental Protocol: Reductive Amination & Salification

-

Setup: In a round-bottom flask, dissolve 3-methyl-4-nitrobenzaldehyde (1.0 eq.) and ammonium acetate (approx. 10 eq.) in anhydrous methanol (approx. 20 volumes).

-

Imine Formation: Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq.) in small portions. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation of Free Amine: Concentrate the filtrate under reduced pressure to yield the crude (3-Methyl-4-nitrophenyl)methanamine as an oil. This crude product can be used directly in the next step.

-

Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, add a solution of 2M HCl in diethyl ether dropwise until precipitation ceases.

-

Final Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any impurities. Dry the product in a vacuum oven to yield this compound as a solid.

Quantitative Data Summary

The following table provides an overview of the stoichiometry and typical outcomes for this synthetic procedure.

| Parameter | Stage 1: Oxidation | Stage 2: Reductive Amination & Salification |

| Key Reactant | 3-Methyl-4-nitrobenzyl alcohol | 3-Methyl-4-nitrobenzaldehyde |

| Key Reagents | Pyridinium Chlorochromate (PCC) | Ammonium Acetate, NaBH₃CN, HCl |

| Molar Ratio (Reagent) | 1.1 eq. PCC per 1.0 eq. alcohol | ~10 eq. NH₄OAc, ~1.5 eq. NaBH₃CN per 1.0 eq. aldehyde |

| Solvent | Dichloromethane (DCM) | Methanol, Diethyl Ether |

| Typical Reaction Time | 3-4 hours | 12-16 hours |

| Temperature | Room Temperature | 0°C to Room Temperature |

| Typical Yield | 85-95%[2] | 70-85% |

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

-

3-Methyl-4-nitrobenzaldehyde:

-

This compound:

-

¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons, the benzylic CH₂ protons shifted downfield, and a broad signal for the -NH₃⁺ protons.

-

Melting Point: A sharp melting point indicates high purity.

-

References

- ChemicalBook. (n.d.). 3-METHYL-4-NITROBENZALDEHYDE | 18515-67-8.

- ResearchGate. (2010). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride.

- Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- Chem-Impex. (n.d.). (S)-a-Methyl-4-nitrobenzylamine hydrochloride.

- ChemicalBook. (n.d.). (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE | 132873-57-5.

- Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.

- BenchChem. (n.d.). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.

- Lai, J., et al. (n.d.). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging.

Sources

An In-Depth Technical Guide to (3-Methyl-4-nitrophenyl)methanamine Hydrochloride: A Strategic Starting Material in Modern Synthesis

This guide provides an in-depth analysis of (3-Methyl-4-nitrophenyl)methanamine hydrochloride, a pivotal starting material for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the compound's strategic importance, the causality behind its synthetic applications, and the validated protocols that ensure reproducible success in the laboratory.

Introduction: The Strategic Value of a Versatile Building Block

This compound is more than a mere chemical intermediate; it is a strategically designed molecular scaffold. Its structure, featuring a benzylamine core substituted with ortho-methyl and nitro groups, provides a unique combination of reactive sites. This arrangement is particularly valuable in the synthesis of complex heterocyclic systems, which form the backbone of many modern pharmaceuticals. The primary utility of this compound lies in the latent functionality of the nitro group, which, upon reduction, sets the stage for intramolecular cyclization or further intermolecular reactions, making it a cornerstone in multi-step synthetic campaigns. Its most notable application is as a key precursor in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[1][2][3]

Physicochemical & Structural Characteristics

A thorough understanding of a starting material's physical properties is fundamental to its effective use in synthesis. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [4] |

| Molecular Weight | 202.64 g/mol | [4] |

| Appearance | Yellow - Green Solid Crystalline | [4] |

| Melting Point | 200 °C / 392 °F | [4] |

| Solubility | No data available, but generally soluble in polar protic solvents. | [4] |

Below is the chemical structure of this compound, illustrating the key functional groups.

Caption: Structure of this compound.

Core Synthetic Application: The Gateway to Vicinal Diamines

The primary synthetic transformation involving this compound is the reduction of its nitro group. This reaction is of paramount importance because it converts the molecule into (4-amino-3-methylphenyl)methanamine, a vicinal diamine derivative. Such ortho-diamine structures are exceptionally useful precursors for the construction of nitrogen-containing heterocycles, including benzimidazoles, quinoxalines, and indazoles.

The workflow below illustrates the central role of this starting material.

Caption: Synthetic utility workflow from starting material to target heterocycles.

Case Study: Synthesis of Niraparib

Niraparib is a highly effective PARP inhibitor for treating certain types of cancer.[1] Several patented synthetic routes for Niraparib utilize an indazole core, which can be constructed from the diamine derived from this compound.[2][3]

The simplified scheme below outlines this strategic conversion. The initial reduction provides the essential diamine, which is then poised for diazotization and intramolecular cyclization (or a related multi-step sequence) to form the crucial 2H-indazole ring system of Niraparib.

Sources

An In-depth Technical Guide to the Purity and Analysis of (3-Methyl-4-nitrophenyl)methanamine hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the essential aspects of purity and analysis of (3-Methyl-4-nitrophenyl)methanamine hydrochloride. The methodologies and insights presented herein are grounded in established chemical principles and analytical practices to ensure scientific integrity and reliable outcomes.

Introduction: Chemical Identity and Significance

This compound, with the CAS Number 1037397-91-3, is a key organic intermediate.[1] Its structure, featuring a substituted nitrobenzylamine core, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in drug development.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 3-Methyl-4-nitro-benzenemethanamine HCl, 3-Methyl-4-nitrobenzylamine hydrochloride | [1] |

| CAS Number | 1037397-91-3 | [1] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | White to light yellow powder or crystals (typical for similar compounds) | [2] |

| Melting Point | Estimated to be in the range of 240-260 °C (based on analogous compounds) | [2][3] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | [4] |

Synthesis and Potential Impurities

A thorough understanding of the synthetic route is fundamental to anticipating and controlling impurities. A common pathway to this compound starts from 3-methyl-4-nitrobenzoic acid.[5][6]

Figure 2: A typical workflow for the recrystallization of this compound.

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently with stirring until the solid completely dissolves. [7]2. Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. [8]3. Maximizing Yield: Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product. [7]4. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold absolute ethanol to remove any soluble impurities adhering to the crystal surface.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for aromatic amines.

Table 2: Suggested HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (gradient elution) | Acetonitrile is a common organic modifier. Water is the aqueous component. TFA is an ion-pairing agent that improves peak shape for amines. [9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at ~270 nm | Nitroaromatic compounds typically have strong UV absorbance in this region. |

| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce analysis time. [10] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity of amines, derivatization is often necessary to improve chromatographic performance. [11][12] Derivatization: Acylation with agents like trifluoroacetic anhydride (TFAA) or silylation can reduce the polarity and improve the volatility of the amine, leading to better peak shapes and reduced tailing on common non-polar GC columns. [11] Table 3: Suggested GC-MS Method Parameters

| Parameter | Condition | Rationale |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS) | A versatile, non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium at a constant flow rate | Inert carrier gas compatible with mass spectrometry. |

| Injection | Split/Splitless | Split injection for concentrated samples, splitless for trace analysis. |

| Temperature Program | Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C) | Allows for the separation of compounds with a range of boiling points. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the chemical structure and are used to confirm the identity of the purified compound.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), the methyl group protons (CH₃), and the amine protons (NH₂). The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl and aminomethyl groups.

4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the key functional groups:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amine.

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C=C stretching (aromatic ring): Bands in the 1450-1600 cm⁻¹ region.

4.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) for the free base, (3-Methyl-4-nitrophenyl)methanamine, would be expected at m/z 166. Common fragmentation pathways would involve the loss of the nitro group and cleavage of the benzylic C-N bond.

Conclusion

The purity and rigorous analysis of this compound are critical for its successful application in research and development. A systematic approach that combines an understanding of the synthetic route and potential impurities with robust purification techniques like recrystallization is essential. The identity and purity of the final product must be unequivocally confirmed through a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR, MS) methods. The protocols and insights provided in this guide offer a solid framework for achieving and verifying the high purity required for demanding scientific applications.

References

-

A. Author et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai J. Sci., 37(3), 384-396. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. [Link]

-

Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. [Link]

-

Supporting Information. CDC Stacks. [Link]

-

Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

-

Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database. [Link]

-

3-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 595900. PubChem. [Link]

-

Recrystallization. YouTube. [Link]

- Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry. [Link]

-

S-α-Methyl-4-nitrobenzylamine hydrochloride. Chem-Impex. [Link]

-

What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid?. FAQ. [Link]

-

Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]

-

Organic Chemistry Lab: Recrystallization. YouTube. [Link]

-

3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370. PubChem. [Link]

-

Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927. PubChem. [Link]

-

3-Nitro-4-methylbenzaldehyde. NIST WebBook. [Link]

- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. Chemsrc. [Link]

-

1-(4-NITROPHENYL)METHANAMINE HYDROCHLORIDE | CAS 18600-42-5. [Link]

Sources

- 1. DSpace [helda.helsinki.fi]

- 2. (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE CAS#: 132873-57-5 [m.chemicalbook.com]

- 3. (S)-4-硝基-α-甲基苄基胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. thaiscience.info [thaiscience.info]

- 10. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amine Group in (3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the primary amine group in (3-Methyl-4-nitrophenyl)methanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver a deep, mechanistic understanding of the factors governing the amine's reactivity. We will explore the nuanced interplay of electronic and steric effects imparted by the aromatic substituents, the critical role of the hydrochloride salt form, and provide detailed, field-proven protocols for key transformations such as N-acylation and N-alkylation. Through this guide, the reader will gain not only the "how" but, more importantly, the "why" behind the synthetic strategies involving this versatile chemical intermediate.

Introduction: The Structural and Electronic Landscape

This compound is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of a reactive primary amine, which acts as a synthetic handle for the introduction of diverse molecular functionalities. However, the reactivity of this amine is not straightforward; it is modulated by the electronic and steric environment created by the substituents on the aromatic ring.

A thorough understanding of this molecule necessitates a close look at its structure:

-

Benzylic Amine: The amine group is attached to a methylene (-CH₂) bridge, which is in turn connected to the aromatic ring. This benzylic position is known for its enhanced reactivity in certain reactions due to the ability of the adjacent benzene ring to stabilize reaction intermediates, such as carbocations or radicals, through resonance.[1]

-

Electron-Withdrawing Nitro Group (-NO₂): Positioned para to the methanamine group, the nitro group is a strong electron-withdrawing group through both the inductive (-I) and mesomeric (-M) effects.[2] This significantly reduces the electron density of the aromatic ring and influences the basicity and nucleophilicity of the amine.

-

Electron-Donating Methyl Group (-CH₃): Located ortho to the methanamine group, the methyl group is weakly electron-donating through the inductive effect (+I).[3] It also introduces a degree of steric hindrance around the benzylic carbon.

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt (·HCl), meaning the amine nitrogen is protonated to form an ammonium cation (-CH₂NH₃⁺Cl⁻). In this form, the nitrogen's lone pair is unavailable for nucleophilic attack. This is a critical consideration for any reaction design, as the free amine must be liberated to participate in most reactions.

The following diagram illustrates the key structural features influencing the amine's reactivity.

Caption: Key structural and electronic factors influencing reactivity.

The Prerequisite: Deprotonation of the Amine Hydrochloride

As a salt, this compound is stable and easy to handle. However, the protonated ammonium group is not nucleophilic. Therefore, the first and most critical step in nearly all reactions involving the amine functionality is its deprotonation to generate the free amine.

This is a simple acid-base reaction. A base is required to remove the proton from the ammonium ion, liberating the lone pair on the nitrogen.

Reaction: R-CH₂NH₃⁺Cl⁻ + Base → R-CH₂NH₂ + [Base-H]⁺Cl⁻

The choice of base is dictated by the subsequent reaction conditions:

-

For aqueous or biphasic reactions (e.g., Schotten-Baumann): An inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is often used.[4]

-

For anhydrous organic reactions: A non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA, Hünig's base) is preferred. These bases are soluble in common organic solvents and will not compete with the amine nucleophile.[5]

It is crucial to use at least one molar equivalent of the base to neutralize the hydrochloride. In practice, a slight excess (1.1-1.2 equivalents) is often employed to ensure complete deprotonation and to scavenge any acid generated during the subsequent reaction (e.g., HCl from an acyl chloride).

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This is commonly achieved by reacting the free amine with an acylating agent, such as an acyl chloride or an acid anhydride. The resulting amide bond is a key feature in many pharmaceuticals.

Mechanistic Rationale: The Schotten-Baumann Reaction

The reaction of an amine with an acyl chloride in the presence of a base is known as the Schotten-Baumann reaction.[6] This is a robust and widely used method for amide synthesis.[7]

The Causality Behind the Choice of Method:

-

Activation of the Carboxylic Acid: Carboxylic acids themselves do not readily react with amines to form amides due to an unfavorable acid-base reaction that forms a stable carboxylate-ammonium salt. Converting the carboxylic acid to a more electrophilic acyl chloride dramatically increases its reactivity.[5]

-

Nucleophilic Attack: The free amine, generated in situ by the added base, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination and Proton Transfer: This intermediate collapses, expelling the chloride ion (a good leaving group) and regenerating the carbonyl double bond. The resulting protonated amide is then deprotonated by the base to yield the final, neutral amide product. The base also serves the critical role of neutralizing the HCl byproduct, driving the reaction to completion.[4]

The workflow for this process is illustrated below.

Caption: Workflow for the N-Acylation of the amine hydrochloride.

Field-Proven Protocol: Synthesis of N-Acetyl-(3-methyl-4-nitrophenyl)methanamine

This protocol is adapted from a standard procedure for the acetylation of a structurally similar compound, 4-methoxy-3-nitroaniline, and applies the principles of the Schotten-Baumann reaction.[8]

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |

| (3-Methyl-4-nitrophenyl)methanamine HCl | 204.64 | 10.0 | 1.0 | 2.05 g |

| Dichloromethane (DCM), anhydrous | 84.93 | - | - | 50 mL |

| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.2 | 1.67 mL |

| Acetyl Chloride | 78.50 | 11.0 | 1.1 | 0.78 mL |

| 1 M Hydrochloric Acid (HCl) | - | - | - | 25 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | 25 mL |

| Brine | - | - | - | 25 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~5 g |

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (2.05 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Deprotonation: Cool the resulting suspension to 0 °C in an ice bath. Slowly add triethylamine (1.67 mL, 12.0 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes. Causality: The amine hydrochloride is sparingly soluble. Adding the base generates the free amine, which is more soluble in DCM, and neutralizes the HCl. Cooling prevents potential side reactions from the exothermic acid-base neutralization.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (0.78 mL, 11.0 mmol) dropwise over 5 minutes. A precipitate (triethylamine hydrochloride) will form.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Expertise: The reaction is typically rapid. Allowing it to warm to room temperature ensures completion.

-

Work-up: Quench the reaction by adding 25 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (25 mL) to remove excess triethylamine, saturated NaHCO₃ solution (25 mL) to remove any remaining acetyl chloride, and brine (25 mL). Trustworthiness: This sequential washing procedure is a self-validating system to ensure the removal of all water-soluble reagents and byproducts, leading to a purer crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield N-acetyl-(3-methyl-4-nitrophenyl)methanamine as a solid.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups onto the amine nitrogen, leading to the formation of secondary or tertiary amines. This is typically accomplished by reacting the amine with an alkyl halide.

Mechanistic Considerations and Challenges

The reaction of a primary amine with an alkyl halide (e.g., methyl iodide) is a classic Sₙ2 reaction. The amine's lone pair acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

Key Challenges:

-

Overalkylation: The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, forming a tertiary amine, and even a third, forming a quaternary ammonium salt. Controlling the stoichiometry and reaction conditions is essential to achieve selective mono-alkylation.[9]

-

Acid Byproduct: The reaction generates one equivalent of acid (e.g., HI from methyl iodide), which will protonate any available amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to scavenge this acid.[10]

Caption: N-Alkylation pathway and the challenge of overalkylation.

Protocol: Synthesis of N-Methyl-(3-methyl-4-nitrophenyl)methanamine

This protocol provides a general method for the mono-methylation of a primary amine, emphasizing control over stoichiometry to minimize overalkylation.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |

| (3-Methyl-4-nitrophenyl)methanamine HCl | 204.64 | 10.0 | 1.0 | 2.05 g |

| Acetonitrile (MeCN), anhydrous | 41.05 | - | - | 50 mL |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 25.0 | 2.5 | 3.46 g |

| Methyl Iodide (MeI) | 141.94 | 10.0 | 1.0 | 0.62 mL |

Procedure:

-

Setup: In a 100 mL round-bottom flask, combine this compound (2.05 g, 10.0 mmol), anhydrous potassium carbonate (3.46 g, 25.0 mmol), and anhydrous acetonitrile (50 mL). Causality: Anhydrous K₂CO₃ is used as the base. It is strong enough to deprotonate the ammonium salt and neutralize the HI produced, but its limited solubility helps moderate the reaction. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Alkylation: Add methyl iodide (0.62 mL, 10.0 mmol) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring by TLC. Expertise: Using a 1:1 stoichiometry of amine to alkylating agent is a key strategy to disfavor the second alkylation. The secondary amine product must compete with the unreacted primary amine for the limited amount of methyl iodide.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to separate the desired secondary amine from any unreacted starting material and over-alkylated products.

Other Potential Reactions

While acylation and alkylation are the most common transformations, the amine group can participate in other reactions, such as:

-

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary or tertiary amine. This method offers excellent control and avoids the overalkylation issues associated with alkyl halides.

-

Sulfonamide Formation: Reaction with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base to yield a stable sulfonamide.

It is important to note that the primary amine in (3-Methyl-4-nitrophenyl)methanamine is aliphatic (benzylic) , not aromatic. Therefore, it will not undergo diazotization reactions characteristic of primary aromatic amines (anilines) to form a stable diazonium salt.[11]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount.

-

This compound: This compound should be handled in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[12][13]

-

Acyl Chlorides (e.g., Acetyl Chloride): These are corrosive and lachrymatory. They react violently with water and moisture. Handle exclusively in a fume hood.

-

Alkyl Halides (e.g., Methyl Iodide): These are toxic and volatile. Handle with extreme care in a fume hood, using appropriate gloves.

-

Bases: Triethylamine is flammable and has a strong odor. Sodium hydroxide is corrosive. Handle with appropriate care.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The reactivity of the amine group in this compound is a study in the balance of electronic effects, steric hindrance, and the practical considerations of its salt form. The strong electron-withdrawing nitro group decreases the amine's basicity, yet its benzylic nature ensures it remains a competent nucleophile for key synthetic transformations once liberated from its hydrochloride salt. N-acylation and N-alkylation are reliable and scalable reactions that provide access to a wide array of derivatives. By understanding the principles outlined in this guide—from the necessity of deprotonation to the control of overalkylation—researchers can confidently and effectively utilize this versatile building block in their synthetic programs, transforming a simple amine into a gateway for molecular complexity and innovation.

References

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

-

Vedantu. (n.d.). Benzyl amine reacts with nitrous acid to form mainly class 12 chemistry CBSE. Retrieved from [Link]

-

Scribd. (n.d.). Reactivity of Methyl and Nitro Benzene. Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

-

ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. Retrieved from [Link]

-

Scribd. (n.d.). Reactivity of Methyl and Nitro Benzene | PDF. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet for (2-Nitrophenyl)methanamine hydrochloride. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

-

Reddit. (2021). Nitrobenzene - I effect - M effect Co exist. Retrieved from [Link]

-

Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1938. [Link]

-

DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

Chemguide. (n.d.). Amines as bases. Retrieved from [Link]

-

Gunda, P., & Gunda, S. K. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. International Journal of PharmTech Research, 10(8), 1-11. [Link]

-

PubChem. (n.d.). 4-Nitrobenzylamine. Retrieved from [Link]

-

ResearchGate. (2015). General procedure for the acylation of 4-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

-

Khan Academy. (n.d.). Synthesis of substituted benzene rings I. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. Retrieved from [Link]

- Google Patents. (n.d.). Industrial production of n-methyl-4-benzylcarbamidopyridinium iodide.

-

Ghanei-Motlagh, M., & Taher, M. A. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, 130(9), 129. [Link]

-

The Royal Society of Chemistry. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

-

Pattan, S. R., et al. (2010). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3137. [Link]

Sources

- 1. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 2. hmdb.ca [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. Amide Synthesis [fishersci.it]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 8. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Role of the nitro group in (3-Methyl-4-nitrophenyl)methanamine hydrochloride reactions

<An In-depth Technical Guide to the Role of the Nitro Group in (3-Methyl-4-nitrophenyl)methanamine Hydrochloride Reactions

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. The presence and strategic placement of the nitro group on the phenyl ring fundamentally dictates the molecule's reactivity and its subsequent synthetic transformations. This guide provides a comprehensive analysis of the nitro group's multifaceted role, exploring its powerful electron-withdrawing effects, its ability to direct incoming substituents, and its function as a versatile precursor for the synthetically crucial amino group. We will delve into the mechanistic underpinnings of key reactions, provide actionable experimental protocols, and offer insights into how the nitro group's influence can be leveraged for the rational design of novel compounds.

Introduction: The Defining Influence of the Nitro Group

The nitro group (-NO2) is a potent modulator of a molecule's chemical personality. Its strong electron-withdrawing nature, a consequence of both inductive and resonance effects, profoundly impacts the electron density distribution within an aromatic system.[1][2][3] In the context of this compound, this electronic influence is the cornerstone of its reactivity, governing its behavior in a wide array of chemical transformations. This guide will specifically explore three key facets of the nitro group's role: